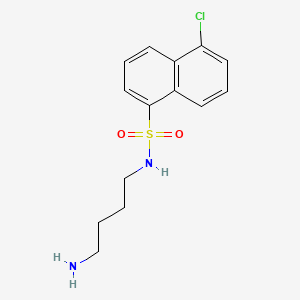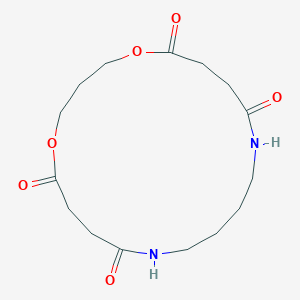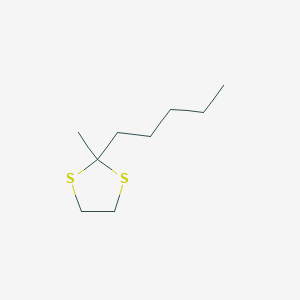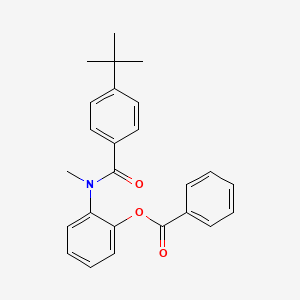phosphanium chloride CAS No. 84657-26-1](/img/structure/B14428152.png)
[(3-Methoxy-2-methylphenyl)methyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-2-methylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+(3-Methoxy-2-methylphenyl)methyl halide→(3-Methoxy-2-methylphenyl)methylphosphanium halide
The reaction conditions often include the use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxy-2-methylphenyl)methylphosphanium chloride can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the product.
化学反应分析
Types of Reactions
(3-Methoxy-2-methylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and reduced phosphine derivatives.
科学研究应用
(3-Methoxy-2-methylphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which (3-Methoxy-2-methylphenyl)methylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of stable phosphonium intermediates, which can further react to form desired products.
相似化合物的比较
(3-Methoxy-2-methylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
- (3-Methoxyphenyl)methylphosphanium chloride
- (2-Methylphenyl)methylphosphanium chloride
- (3-Methoxy-2-methylphenyl)methylphosphanium bromide
These compounds share similar structural features but differ in their reactivity and applications
属性
CAS 编号 |
84657-26-1 |
|---|---|
分子式 |
C27H26ClOP |
分子量 |
432.9 g/mol |
IUPAC 名称 |
(3-methoxy-2-methylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-22-23(13-12-20-27(22)28-2)21-29(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
YKDFNZIOFPPIRN-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC=C1OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)




![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)



![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)

